Cas no 852854-38-7 (4-(Bromomethyl)-2-(trifluoromethyl)thiazole)
4-(Bromomethyl)-2-(trifluoromethyl)thiazole Chemical and Physical Properties
Names and Identifiers
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- DB-106130
- 852854-38-7
- SCHEMBL5437866
- 4-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole
- BS-53338
- EN300-7085699
- 4-(Bromomethyl)-2-(trifluoromethyl)thiazole
- MFCD28060865
- E77082
-
- MDL: MFCD28060865
- Inchi: 1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
- InChI Key: UTQWFYRLOKDFEI-UHFFFAOYSA-N
- SMILES: BrCC1=CSC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 244.91217g/mol
- Monoisotopic Mass: 244.91217g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 41.1Ų
4-(Bromomethyl)-2-(trifluoromethyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751888-100mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 100mg |
¥1329.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751888-250mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 250mg |
¥1992.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751888-1g |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 1g |
¥4979.0 | 2024-04-18 | |
| abcr | AB549451-250 mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole; . |
852854-38-7 | 250MG |
€415.60 | 2023-04-13 | ||
| abcr | AB549451-1 g |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole; . |
852854-38-7 | 1g |
€941.60 | 2023-04-13 | ||
| Chemenu | CM526370-100mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 100mg |
$160 | 2023-01-04 | |
| Chemenu | CM526370-250mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 250mg |
$238 | 2023-01-04 | |
| Chemenu | CM526370-1g |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 1g |
$588 | 2023-01-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE952-200mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 200mg |
1631.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE952-50mg |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole |
852854-38-7 | 97% | 50mg |
652.0CNY | 2021-07-14 |
4-(Bromomethyl)-2-(trifluoromethyl)thiazole Suppliers
4-(Bromomethyl)-2-(trifluoromethyl)thiazole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-(Bromomethyl)-2-(trifluoromethyl)thiazole
Introduction to 4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS No. 852854-38-7)
4-(Bromomethyl)-2-(trifluoromethyl)thiazole, with the CAS number 852854-38-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group and a trifluoromethyl substituent on a thiazole ring. These functional groups endow the molecule with a range of chemical and biological properties that make it an attractive candidate for various applications.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common motif in many biologically active compounds. The presence of the bromomethyl group provides a reactive site for further chemical modifications, making 4-(Bromomethyl)-2-(trifluoromethyl)thiazole a valuable building block in synthetic chemistry. The trifluoromethyl group, known for its electron-withdrawing properties and metabolic stability, enhances the compound's pharmacological profile.
Recent studies have highlighted the potential of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole in drug discovery and development. For instance, researchers have explored its use as a scaffold for the design of novel inhibitors targeting various enzymes and receptors. One notable application is in the development of inhibitors for kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole-based compounds as potent inhibitors of protein kinases. The researchers found that these compounds exhibited high selectivity and efficacy against specific kinase targets, suggesting their potential as lead molecules for further optimization and clinical development.
Beyond kinase inhibition, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole has also shown promise in other therapeutic areas. For example, it has been investigated as a scaffold for the development of antimicrobial agents. The unique combination of the bromomethyl and trifluoromethyl groups provides opportunities to design compounds with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
In addition to its medicinal applications, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole has been utilized in materials science. Its ability to undergo various chemical reactions makes it suitable for the synthesis of functional materials with specific properties. For instance, researchers have used this compound to develop novel polymers with improved thermal stability and mechanical strength.
The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole typically involves multistep procedures that ensure high yields and purity. Common synthetic routes include the reaction of 2-trifluoromethylthiazole with bromoalkanes or through electrophilic substitution reactions. These methods provide chemists with flexible strategies to tailor the compound's properties for specific applications.
In conclusion, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS No. 852854-38-7) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive candidate for the development of novel drugs and functional materials. Ongoing research continues to uncover new applications and optimize its properties, underscoring its importance in modern scientific endeavors.
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